molecular formula C19H31N3O2Si B13706038 1-Boc-4-[[4-[(trimethylsilyl)ethynyl]-1-pyrazolyl]methyl]piperidine

1-Boc-4-[[4-[(trimethylsilyl)ethynyl]-1-pyrazolyl]methyl]piperidine

Cat. No.: B13706038
M. Wt: 361.6 g/mol
InChI Key: BUTSGMNYYRGPOH-UHFFFAOYSA-N
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Description

1-Boc-4-[[4-[(trimethylsilyl)ethynyl]-1-pyrazolyl]methyl]piperidine . This compound is a derivative of piperidine, featuring a trimethylsilyl group and a pyrazole ring. It is primarily used in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-4-[[4-[(trimethylsilyl)ethynyl]-1-pyrazolyl]methyl]piperidine typically involves the following steps:

    Formation of the pyrazole ring: This is achieved by reacting hydrazine with a suitable diketone.

    Introduction of the trimethylsilyl group: The pyrazole ring is then reacted with trimethylsilylacetylene under basic conditions to introduce the trimethylsilyl group.

    Coupling with piperidine: The resulting compound is then coupled with piperidine using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Protection of the piperidine nitrogen: Finally, the piperidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems and continuous flow reactors to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Boc-4-[[4-[(trimethylsilyl)ethynyl]-1-pyrazolyl]methyl]piperidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Tetrabutylammonium fluoride in tetrahydrofuran (THF).

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-Boc-4-[[4-[(trimethylsilyl)ethynyl]-1-pyrazolyl]methyl]piperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-Boc-4-[[4-[(trimethylsilyl)ethynyl]-1-pyrazolyl]methyl]piperidine involves its interaction with specific molecular targets. The trimethylsilyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Boc-4-[[4-[(trimethylsilyl)ethynyl]-1-pyrazolyl]methyl]piperazine
  • 1-Boc-4-[[4-[(trimethylsilyl)ethynyl]-1-pyrazolyl]methyl]morpholine
  • 1-Boc-4-[[4-[(trimethylsilyl)ethynyl]-1-pyrazolyl]methyl]pyrrolidine

Uniqueness

1-Boc-4-[[4-[(trimethylsilyl)ethynyl]-1-pyrazolyl]methyl]piperidine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both the trimethylsilyl group and the pyrazole ring allows for versatile chemical modifications and applications in various fields of research.

Properties

Molecular Formula

C19H31N3O2Si

Molecular Weight

361.6 g/mol

IUPAC Name

tert-butyl 4-[[4-(2-trimethylsilylethynyl)pyrazol-1-yl]methyl]piperidine-1-carboxylate

InChI

InChI=1S/C19H31N3O2Si/c1-19(2,3)24-18(23)21-10-7-16(8-11-21)14-22-15-17(13-20-22)9-12-25(4,5)6/h13,15-16H,7-8,10-11,14H2,1-6H3

InChI Key

BUTSGMNYYRGPOH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CN2C=C(C=N2)C#C[Si](C)(C)C

Origin of Product

United States

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